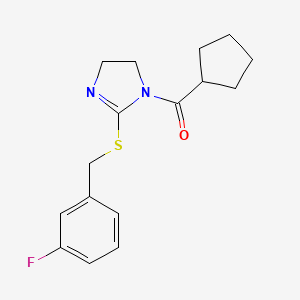

cyclopentyl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

Properties

IUPAC Name |

cyclopentyl-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2OS/c17-14-7-3-4-12(10-14)11-21-16-18-8-9-19(16)15(20)13-5-1-2-6-13/h3-4,7,10,13H,1-2,5-6,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKANTZKZOBTCSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Cyclopentyl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C16H19FN2OS. It features a cyclopentyl group and an imidazole moiety, which are known to influence its biological activity. The compound's structure suggests potential interactions with various biological targets due to the presence of both sulfur and fluorine atoms, which can enhance lipophilicity and receptor binding affinity.

1. Antidepressant Activity

Research has indicated that imidazole derivatives can exhibit antidepressant-like effects. A study focusing on similar compounds demonstrated that certain imidazole derivatives acted as selective serotonin receptor ligands, particularly targeting the 5-HT1A and 5-HT7 receptors. This suggests that this compound may also possess antidepressant properties through modulation of serotonergic pathways .

2. Anticancer Potential

Imidazole derivatives have been studied for their anticancer properties. The compound's structural characteristics may contribute to its ability to inhibit tumor growth by interfering with cell signaling pathways involved in cancer progression. In vitro studies on related compounds have shown the ability to induce apoptosis in cancer cells, suggesting a similar potential for this compound .

3. Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in disease processes. Similar imidazole-based compounds have been identified as inhibitors of phosphodiesterases (PDEs), which play a critical role in various signaling pathways. Inhibition of PDEs can lead to increased levels of cyclic nucleotides, thereby enhancing cellular signaling related to mood regulation and other physiological processes .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Receptor Binding : The compound likely interacts with serotonin receptors, potentially leading to altered neurotransmitter release and mood modulation.

- Cell Signaling Pathways : By inhibiting specific enzymes such as PDEs, the compound may enhance intracellular signaling pathways that are crucial for neuronal health and function.

Case Studies and Research Findings

Several studies have explored the biological activities of imidazole derivatives similar to this compound:

| Study | Findings |

|---|---|

| Study 1 | Identified potent ligands for serotonin receptors with potential antidepressant effects. |

| Study 2 | Demonstrated anticancer activity through apoptosis induction in tumor cells. |

| Study 3 | Explored structure-activity relationships highlighting the importance of substituents on biological activity. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substitution pattern on the dihydroimidazole core significantly influences solubility, stability, and bioactivity. Below is a comparison with analogs:

*LogP values estimated via computational tools (e.g., GlideScore ).

Key Observations :

- Electron-Withdrawing Groups (EWGs): The 3-fluorobenzylthio group in the target compound enhances metabolic stability compared to non-fluorinated analogs. However, the trifluoromethyl group in the analog further increases hydrophobicity (LogP ~4.1 vs. ~3.2).

- Aromatic vs.

Key Findings :

- The 4-nitrophenyl analog exhibits superior anti-inflammatory activity (IC₅₀ = 8.7 µM) due to stronger hydrogen bonding with COX-2 residues, as reflected in its higher Glide docking score (-9.6 kcal/mol).

- The target compound’s fluorobenzylthio group may enhance membrane permeability, explaining its moderate antimicrobial activity against E. coli .

Insights :

- The target compound’s synthesis achieves moderate yield (65%) via straightforward cyclization, while the nitrophenyl analog requires harsher conditions (Ullmann coupling) with lower yield (52%).

Q & A

Basic: What are the common synthetic routes for preparing 4,5-dihydro-1H-imidazole derivatives like cyclopentyl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone?

Methodological Answer:

The synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones or α,β-unsaturated ketones under acidic or basic conditions. For example, substituted imidazoles can be synthesized via a one-pot reaction using ammonium acetate as a nitrogen source and acetic acid as a catalyst . Key steps include:

- Thioether formation : Reacting 3-fluorobenzyl mercaptan with a halogenated precursor (e.g., 2-chloro-4,5-dihydro-1H-imidazole).

- Cyclopentyl methanone conjugation : Introducing the cyclopentyl group via nucleophilic acyl substitution or Friedel-Crafts acylation.

Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

Optimization requires addressing steric and electronic challenges:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of sulfur atoms in thioether formation.

- Catalyst screening : Lewis acids like ZnCl₂ or BF₃·Et₂O improve acylation efficiency.

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during thiourea cyclization.

- Substituent effects : Electron-withdrawing groups (e.g., 3-fluorobenzyl) may slow reaction rates, necessitating extended reaction times (24–48 hrs) .

Contradictory yields in similar compounds (e.g., 25–40% in substituted imidazoles ) suggest substituent-dependent steric hindrance.

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies thioether (-S-), imidazole protons (δ 6.5–7.5 ppm), and cyclopentyl protons (δ 1.5–2.5 ppm).

- X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, confirming the imidazole ring geometry and fluorobenzyl orientation .

- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ peak matching theoretical mass).

Advanced: How can discrepancies between experimental and computational structural models be resolved?

Methodological Answer:

Discrepancies often arise from lattice effects (e.g., crystal packing) vs. gas-phase DFT calculations. To address this:

- DFT optimization : Use B3LYP/6-31G(d,p) to compute gas-phase geometry and compare with X-ray data .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) influencing experimental structures.

- Torsional angle adjustments : Manually refine problematic dihedral angles in SHELXL to match DFT-predicted conformers .

Basic: Which computational docking methods are suitable for studying this compound’s interaction with biological targets?

Methodological Answer:

- Glide docking (Schrödinger) : Suitable for rigid receptors, Glide performs systematic conformational searches with OPLS-AA force fields. Use the "Standard Precision" mode for initial screening .

- AutoDock Vina : Efficient for flexible side-chain sampling.

Validation requires redocking co-crystallized ligands to ensure RMSD < 2.0 Å .

Advanced: How can docking enrichment factors be improved for imidazole-based ligands in virtual screening?

Methodological Answer:

- Pharmacophore constraints : Restrict poses to maintain hydrogen bonds with key residues (e.g., histidine in enzymatic active sites).

- Solvent-accessible surface area (SASA) penalties : Penalize poses exposing hydrophobic groups to solvent using GlideScore 2.5 .

- Hybrid docking-MD workflows : Post-docking molecular dynamics (MD) simulations (e.g., Desmond) assess binding stability over 100 ns trajectories.

Basic: What are the key challenges in purifying this compound, and how are they addressed?

Methodological Answer:

- Hydrophobicity : Cyclopentyl and fluorobenzyl groups reduce solubility in polar solvents. Use dichloromethane/hexane recrystallization.

- Byproduct removal : Silica gel chromatography with gradient elution (0–30% ethyl acetate in hexane) separates unreacted thiourea derivatives .

Advanced: How do substituents (e.g., 3-fluorobenzyl) influence the compound’s electronic structure and reactivity?

Methodological Answer:

- Electron-withdrawing effects : The fluorine atom decreases electron density on the imidazole ring, confirmed by NBO analysis (DFT). This enhances electrophilicity at the sulfur atom.

- Steric effects : Ortho-substituents on benzyl groups increase torsional strain, observed in X-ray data as distorted dihedral angles (~15° deviation from planar geometry) .

Basic: What quality control measures ensure batch-to-batch consistency in synthesis?

Methodological Answer:

- HPLC purity checks : Use C18 columns with acetonitrile/water (70:30) mobile phase; target ≥95% purity.

- Melting point consistency : Compare with literature values (e.g., 120–125°C for analogous compounds ).

Advanced: How can synthetic routes be modified to introduce bioisosteric replacements (e.g., replacing sulfur with selenium)?

Methodological Answer:

- Selenoether synthesis : Replace 3-fluorobenzyl mercaptan with selenol analogs under inert atmosphere (N₂/Ar).

- Stability testing : Monitor Se-C bond hydrolysis via LC-MS over 72 hrs in PBS (pH 7.4).

- Activity comparison : Test bioisosteres in enzyme inhibition assays to evaluate potency retention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.